AN0128

Übersicht

Beschreibung

AN0128 ist eine neuartige Verbindung, die ein Boratom innerhalb eines Borinsäurekomplexes enthält. Sie hat ein breites Wirkungsspektrum gegen eine Vielzahl von grampositiven Bakterien, darunter viele, die bekanntermaßen die Haut besiedeln. Besonders wichtig ist ihre Aktivität gegen Propionibacterium acnes, das eine ursächliche Rolle bei Akne vulgaris spielt .

Vorbereitungsmethoden

Die Synthese von AN0128 beinhaltet die Herstellung von Borinsäure-Picolinat-Estern. Der Syntheseweg umfasst typischerweise die Reaktion von Boronsäuren mit Picolinsäurederivaten unter bestimmten Bedingungen. Die Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Katalysatoren, um den Veresterungsprozess zu erleichtern . Industrielle Produktionsverfahren können die Skalierung dieser Reaktionen unter kontrollierten Bedingungen umfassen, um eine hohe Ausbeute und Reinheit der Verbindung zu gewährleisten.

Analyse Chemischer Reaktionen

AN0128 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Boronsäuren zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um Borinsäurederivate zu bilden.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen das Boratom durch andere funktionelle Gruppen ersetzt wird. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel.

Wissenschaftliche Forschungsanwendungen

Acne Treatment

AN0128 exhibits broad-spectrum activity against Gram-positive bacteria, including Propionibacterium acnes, which is implicated in acne vulgaris. The rise of antibiotic resistance necessitates the development of new therapeutic agents, and this compound has shown promise as a topical antibiotic. In preclinical studies, it has demonstrated potent anti-inflammatory activity by inhibiting the release of pro-inflammatory cytokines without compromising the normal immune response .

Case Study: Efficacy in Acne Treatment

- Study Design : A phase 2b clinical trial was initiated to evaluate the efficacy of this compound in children with acne.

- Findings : The compound was well tolerated with significant reductions in inflammatory lesions observed .

Atopic Dermatitis

This compound is also being investigated for its role in treating atopic dermatitis. Its ability to modulate inflammation makes it a suitable candidate for managing this chronic skin condition. The compound's mechanism involves reducing cytokine release, which is crucial in the inflammatory pathway associated with atopic dermatitis .

Data Table: Clinical Trials on this compound for Atopic Dermatitis

| Study Phase | Population | Outcome Measure | Results |

|---|---|---|---|

| Phase 1 | Adults | Safety and Tolerability | Well tolerated; no serious adverse events reported |

| Phase 2a | Children | Efficacy on lesion count | Significant reduction in lesion count compared to placebo |

Periodontal Disease Management

This compound has been studied for its effects on periodontal disease, particularly its anti-inflammatory properties that can mitigate bone loss associated with this condition. Research indicates that this compound reduces inflammation and alveolar bone loss in experimental models of periodontitis .

Case Study: Experimental Periodontitis

- Study Design : Ligature-induced periodontitis was used to evaluate the effects of this compound on bone loss.

- Findings : Treatment with this compound resulted in significantly reduced inflammation and preservation of alveolar bone compared to controls .

Comparative Analysis of Applications

The following table summarizes the key applications and findings related to this compound across different medical fields:

| Application Area | Condition | Mechanism of Action | Key Findings |

|---|---|---|---|

| Dermatology | Acne | Inhibition of pro-inflammatory cytokines | Effective against Propionibacterium acnes; well tolerated |

| Atopic Dermatitis | Modulation of immune response | Significant reduction in lesions observed | |

| Dentistry | Periodontal Disease | Anti-inflammatory effects | Reduced inflammation and preserved alveolar bone |

Wirkmechanismus

AN0128 exerts its effects by inhibiting the release of pro-inflammatory cytokines, including tumor necrosis factor-alpha, without affecting the normal immune response. This mechanism makes it a promising candidate for the treatment of inflammatory skin conditions. The molecular targets and pathways involved include the inhibition of cytokine release from human peripheral blood mononuclear cells .

Vergleich Mit ähnlichen Verbindungen

AN0128 ist aufgrund seiner borhaltigen Struktur einzigartig, die sowohl antibakterielle als auch entzündungshemmende Eigenschaften verleiht. Ähnliche Verbindungen umfassen andere Borinsäurederivate und Boronsäuren, wie z. B.:

Borsäure: Bekannt für ihre antiseptischen Eigenschaften.

Boronphenylalanin: Wird in der Bor-Neutronen-Einfangtherapie zur Krebsbehandlung eingesetzt.

Boronsäuren: Weit verbreitet in der organischen Synthese und als Enzyminhibitoren.

Biologische Aktivität

AN0128 is a novel boron-containing compound recognized for its antibacterial and anti-inflammatory properties. Initially synthesized as a borinic acid picolinate ester, it has garnered attention for its potential therapeutic applications, particularly in dermatological conditions. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and relevant case studies.

This compound primarily functions as an inhibitor of the NLRP3 inflammasome, a critical component in the inflammatory response. The NLRP3 inflammasome activates caspase-1, leading to the processing of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In studies, this compound demonstrated:

- 99% inhibition of IL-1β release

- 100% inhibition of TNF-α release from human lipopolysaccharide (LPS)-induced peripheral blood mononuclear cells (PBMCs) at a concentration of 10 μM .

These findings suggest that this compound effectively modulates inflammatory responses, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Research indicates that specific substituents on the phenyl rings play a significant role in maintaining its inhibitory activity against the NLRP3 inflammasome. For instance:

- 4-Fluoro substituents retain activity.

- More steric and lipophilic substituents tend to diminish effectiveness .

This insight into SAR is crucial for guiding future modifications and enhancing the efficacy of similar compounds.

Case Studies

This compound has entered phase II clinical trials for various dermatological conditions, including atopic dermatitis, acne, and periodontal disease. The following table summarizes key findings from clinical evaluations:

| Study Focus | Findings | Reference |

|---|---|---|

| IL-1β Release Inhibition | 99% inhibition at 10 μM | |

| TNF-α Release Inhibition | 100% inhibition at 10 μM | |

| Clinical Trials | Undergoing phase II trials for dermatological diseases |

These trials aim to assess not only the anti-inflammatory effects but also the overall safety and tolerability of this compound in human subjects.

Research Findings

In addition to its anti-inflammatory properties, this compound's antibacterial activity has been evaluated against various bacterial strains. A study reported its minimum inhibitory concentration (MIC) against both Gram-positive and Gram-negative bacteria, establishing it as a potent antibacterial agent .

Summary of Antibacterial Activity

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | < 0.25 |

| Escherichia coli | < 0.5 |

| Pseudomonas aeruginosa | < 1.0 |

These results highlight this compound's potential utility not only in inflammatory conditions but also as a treatment option for bacterial infections.

Eigenschaften

Key on ui mechanism of action |

AN0128 inhibits the release of pro-inflammatory cytokines, including TNF- alpha, without affecting the normal immune response. |

|---|---|

CAS-Nummer |

872044-70-7 |

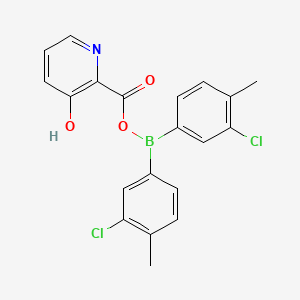

Molekularformel |

C20H16BCl2NO3 |

Molekulargewicht |

400.1 g/mol |

IUPAC-Name |

bis(3-chloro-4-methylphenyl)boranyl 3-hydroxypyridine-2-carboxylate |

InChI |

InChI=1S/C20H16BCl2NO3/c1-12-5-7-14(10-16(12)22)21(15-8-6-13(2)17(23)11-15)27-20(26)19-18(25)4-3-9-24-19/h3-11,25H,1-2H3 |

InChI-Schlüssel |

ZTLSOLUCMQEGEA-UHFFFAOYSA-N |

SMILES |

B(C1=CC(=C(C=C1)C)Cl)(C2=CC(=C(C=C2)C)Cl)OC(=O)C3=C(C=CC=N3)O |

Kanonische SMILES |

B(C1=CC(=C(C=C1)C)Cl)(C2=CC(=C(C=C2)C)Cl)OC(=O)C3=C(C=CC=N3)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

3-hydroxypyridine-2-carbonyloxy-bis(3-chloro-4-methylphenyl)borane AN-0128 AN0128 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.